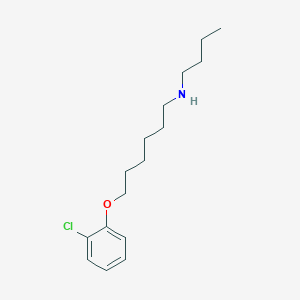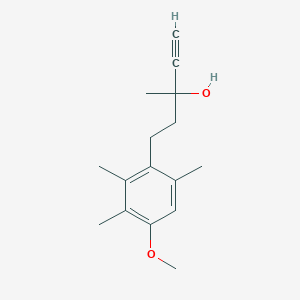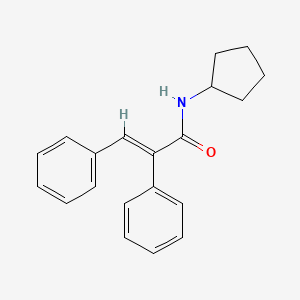
N-butyl-6-(2-chlorophenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(2-chlorophenoxy)-1-hexanamine, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. This compound is known for its ability to enhance muscle growth and fat loss, making it a popular choice among researchers studying these areas. In
Applications De Recherche Scientifique
N-butyl-6-(2-chlorophenoxy)-1-hexanamine has been used in a variety of scientific research applications, including studies on muscle growth, fat loss, and cardiovascular function. This compound has been shown to increase muscle mass and decrease fat mass in animals, making it a potential treatment for conditions such as sarcopenia and obesity. Additionally, this compound has been shown to improve cardiovascular function by increasing heart rate and cardiac output.
Mécanisme D'action
N-butyl-6-(2-chlorophenoxy)-1-hexanamine works by binding to beta-2 adrenergic receptors in the body. This binding activates a signaling pathway that leads to the activation of enzymes such as protein kinase A and adenylate cyclase. These enzymes then stimulate the breakdown of stored fat and the synthesis of new muscle proteins, leading to increased muscle growth and fat loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased muscle growth, fat loss, and cardiovascular function. Additionally, this compound has been shown to increase metabolic rate, which can lead to increased energy expenditure and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-6-(2-chlorophenoxy)-1-hexanamine in lab experiments is its ability to enhance muscle growth and fat loss, making it a useful tool for studying these areas. However, one limitation of using this compound is its potential to cause side effects such as tachycardia and tremors, which can affect the accuracy of experimental results.
Orientations Futures
There are several potential future directions for research on N-butyl-6-(2-chlorophenoxy)-1-hexanamine. One area of interest is the development of new beta-2 adrenergic agonists that have fewer side effects than this compound. Additionally, further research is needed to determine the long-term effects of this compound use on cardiovascular function and other physiological systems. Finally, studies on the potential therapeutic uses of this compound in conditions such as sarcopenia and obesity could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, this compound is a beta-2 adrenergic agonist that has been widely used in scientific research. This compound has been shown to enhance muscle growth and fat loss, improve cardiovascular function, and increase metabolic rate. While this compound has some limitations in lab experiments, it remains a valuable tool for studying muscle growth, fat loss, and other areas of interest. Further research on this compound could lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
N-butyl-6-(2-chlorophenoxy)-1-hexanamine can be synthesized using a variety of methods, including the reaction of 6-amino-1-hexanol with 2-chlorophenol in the presence of butyl iodide. Another method involves the reaction of 6-bromo-1-hexanol with 2-chlorophenol in the presence of sodium hydride and butyl iodide. Both of these methods yield this compound as the final product.
Propriétés
IUPAC Name |
N-butyl-6-(2-chlorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-2-3-12-18-13-8-4-5-9-14-19-16-11-7-6-10-15(16)17/h6-7,10-11,18H,2-5,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZLZPOPOCRDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)


![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)



![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
